molecular formula C19H18F3NO3 B505852 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

Cat. No.: B505852
M. Wt: 365.3g/mol
InChI Key: ZSSHRUJUTAIOLP-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a complex organic compound that features both a trifluoromethyl group and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing technologies could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in a wide variety of products depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s ability to interact with these targets, potentially increasing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-Methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid apart is its combination of a trifluoromethyl group with a methylbenzyl group, which can result in unique chemical properties and potential applications. This combination can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C19H18F3NO3

Molecular Weight

365.3g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

InChI

InChI=1S/C19H18F3NO3/c1-12-5-7-13(8-6-12)9-14(10-17(24)25)18(26)23-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,14H,9-10H2,1H3,(H,23,26)(H,24,25)

InChI Key

ZSSHRUJUTAIOLP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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